Hexanol, 6-fluoro-

Overview

Description

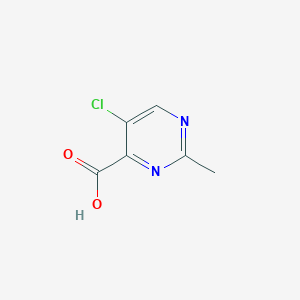

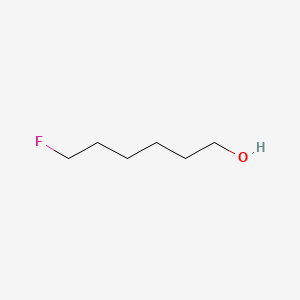

“Hexanol, 6-fluoro-” is a chemical compound with the molecular formula C6H13FO . It is extensively used in scientific research due to its versatile properties.

Molecular Structure Analysis

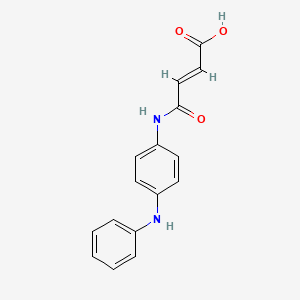

The molecular structure of “Hexanol, 6-fluoro-” consists of a six-carbon chain (hexanol) with a fluorine atom attached to the sixth carbon . The average mass is 120.165 Da and the mono-isotopic mass is 120.095039 Da .

Physical And Chemical Properties Analysis

“Hexanol, 6-fluoro-” has a density of 0.9±0.1 g/cm³. Its boiling point is 158.2±15.0 °C at 760 mmHg, and it has a vapour pressure of 0.9±0.6 mmHg at 25°C . The compound has a molar refractivity of 31.5±0.3 cm³ . It has one hydrogen bond acceptor, one hydrogen bond donor, and five freely rotating bonds .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

6-Fluoro-hexanol derivatives have been studied for their potential as antitumor agents. One notable study synthesized novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives and evaluated their in vitro antitumor activities against various cancer cell lines. These derivatives demonstrated increased DNA binding affinity and were identified as potential antitumor agents due to their positive charges and the incorporation of fluorine and alkyl amino side chains (Gu et al., 2017).

Environmental Impact in Wastewater

A study on the mass flows of selected fluorochemicals in a municipal wastewater treatment plant highlighted the environmental presence of fluorochemicals like perfluorohexane sulfonate. The study found that conventional wastewater treatment does not effectively remove certain fluorochemicals, indicating potential environmental impacts (Schultz et al., 2006).

Chemical Synthesis and Rearrangements

Research on the stereoselective syntheses of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes included the study of 5-anti-fluoro or hydroxyl substituents. This work explored novel rearrangements using Selectfluor and Deoxo-Fluor, contributing to the understanding of fluoro-substituted compound synthesis (Krow et al., 2004).

Fluorescence Studies for DNA Hybridization

Fluorophores, including those with a 6-fluoro-hexanol structure, were synthesized and their fluorescence studied for applications in labeling oligodeoxyribonucleotides. These fluorophores demonstrated improved hybridization affinity and could be valuable in DNA-related studies and bioimaging (Singh & Singh, 2007).

Biofuel Applications

1-Hexanol, a bio-alcohol, has been evaluated as a sustainable biofuel in diesel engines. Studies showed that 1-hexanol blends with diesel can affect combustion and emission characteristics, indicating its potential as an alternative fuel source (Poures et al., 2017).

Unconventional Monooxygenation Effects

Research on fluorocarbons like perfluoro-n-hexane revealed that they act as dead-end inhibitors in liver microsomes, uncoupling electron transport from monooxygenation. This finding is crucial for understanding the biochemical interactions of fluorocarbons in biological systems (Ullrich & Diehl, 1971).

Safety and Hazards

The safety data sheet for “Hexanol, 6-fluoro-” indicates that it is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and wearing personal protective equipment .

Mechanism of Action

Target of Action

Hexanol, 6-fluoro- is a type of alcohol, and like other alcohols, it primarily targets proteins and enzymes in the body . The specific targets can vary depending on the specific biochemical pathways involved.

Mode of Action

The mode of action of Hexanol, 6-fluoro- involves its interaction with its targets, leading to changes in their function. For instance, alcohols like Hexanol, 6-fluoro- can react with a hydrogen halide, leading to a substitution that produces an alkyl halide and water . This reaction is acid-catalyzed and involves the formation of a carbocation, in an S N 1 reaction with the protonated alcohol acting as a leaving group .

Biochemical Pathways

The biochemical pathways affected by Hexanol, 6-fluoro- are primarily those involving the reactions of alcohols. These reactions include conversion of alcohols into alkyl halides, conversion of alcohols into tosylates, dehydration of alcohols to yield alkenes, and conversion of alcohols into esters .

Result of Action

The result of Hexanol, 6-fluoro-'s action at the molecular and cellular level is the alteration of the function of its target proteins and enzymes. This can lead to changes in the biochemical pathways in which these targets are involved .

Action Environment

The action, efficacy, and stability of Hexanol, 6-fluoro- can be influenced by various environmental factors. For instance, the presence of acid and halide ions can affect the reaction of Hexanol, 6-fluoro- with a hydrogen halide . Additionally, factors such as temperature and pH can also influence the compound’s action.

properties

IUPAC Name |

6-fluorohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCOWLWBOYGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCF)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190753 | |

| Record name | Hexanol, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

373-32-0 | |

| Record name | Hexanol, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluorohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)

![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)

![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)

![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)